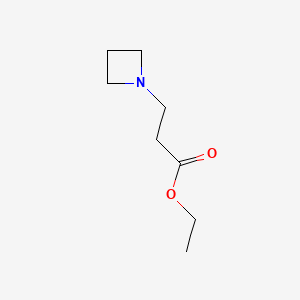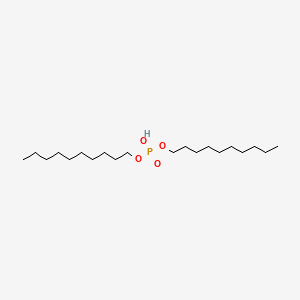
Thulium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thulium acetate is the acetate salt of thulium, a rare earth element. It has the chemical formula Tm(CH₃COO)₃ and can exist in both tetrahydrate and anhydrous forms . This compound is known for its solubility in water and its crystalline appearance.
准备方法
Synthetic Routes and Reaction Conditions: Thulium acetate can be synthesized by reacting thulium oxide with acetic acid. The reaction typically involves dissolving thulium oxide in acetic acid, followed by evaporation of the solvent to obtain this compound crystals.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving thulium oxide in acetic acid under controlled conditions. The solution is then concentrated and crystallized to yield high-purity this compound .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions with other acids.
Complex Formation: this compound can form complexes with other compounds, such as iron acetylacetonate, to produce hexagonal crystals of thulium iron oxide.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used in substitution reactions to produce thulium trifluoroacetate.
Iron Acetylacetonate: Used in complex formation reactions at elevated temperatures (around 300°C).
Major Products:
Thulium Trifluoroacetate: Formed from the reaction with trifluoroacetic acid.
Thulium Iron Oxide: Formed from the reaction with iron acetylacetonate.
科学研究应用
Thulium acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of core-shell nanocrystals and other advanced materials.
Biology: Employed in various biochemical assays and studies due to its unique properties.
Industry: Applied in the production of optical glasses, structural ceramics, and catalysts.
作用机制
The mechanism by which thulium acetate exerts its effects is primarily through its ability to form complexes and participate in substitution reactions. These reactions often involve the coordination of thulium ions with other molecules, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Thulium Trifluoroacetate: Similar in structure but contains trifluoroacetate instead of acetate.
Thulium Iron Oxide: A complex formed with iron acetylacetonate.
Uniqueness: Thulium acetate is unique due to its high solubility in water and its ability to form various complexes. Its versatility in undergoing substitution reactions and forming new compounds makes it valuable in both research and industrial applications .
属性
CAS 编号 |
39156-80-4 |
|---|---|
分子式 |
C2H4O2Tm |
分子量 |
228.99 g/mol |
IUPAC 名称 |
acetic acid;thulium |
InChI |
InChI=1S/C2H4O2.Tm/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
CQUVSDBLYBZXRN-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3] |
规范 SMILES |
CC(=O)O.[Tm] |
Key on ui other cas no. |
39156-80-4 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the ligands in Thulium acetate complexes influence the observed f-f transitions in their electronic spectra?
A1: The choice of ligand in this compound complexes significantly impacts the observed f-f transitions in their electronic spectra. [, ] In the near-infrared (NIR) region, overtone vibrations of the ligands, particularly acetate and dipicolinate, show strong coupling with the f-f transitions, especially the hypersensitive ones. This coupling can lead to changes in the intensity and shape of the absorption bands. Additionally, in the ultraviolet (UV) region, ligand-based transitions like π → π, n → π, and potential metal-ligand charge transfer transitions can overlap with and affect the f-f transitions. These overlapping transitions should be carefully considered when analyzing the spectra of this compound complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)



![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/new.no-structure.jpg)








